molecular formula C15H13NO4 B12833844 Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate

Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate

Cat. No.: B12833844
M. Wt: 271.27 g/mol
InChI Key: OBUBGNJPRROSCM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.26 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a phenoxyphenyl group and an aminoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate typically involves the reaction of 2-phenoxyaniline with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-((2-phenoxyphenyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 2-oxo-2-(2-phenoxyanilino)acetate

InChI

InChI=1S/C15H13NO4/c1-19-15(18)14(17)16-12-9-5-6-10-13(12)20-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)

InChI Key

OBUBGNJPRROSCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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